molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B1147432
CAS No.: 138402-10-5
M. Wt: 670.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a tetrazole ring, a biphenyl moiety, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The biphenyl moiety can be introduced via a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. The spirocyclic structure is then formed through a series of cyclization reactions, often under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-[2’-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid: This compound shares the tetrazole and biphenyl moieties but differs in its overall structure and functional groups.

    5,5′-(1,4-Phenylene)bis(1H-tetrazole): Another tetrazole-containing compound with a different core structure.

    5′,5′′-(1,1′-Biphenyl)-4,4′-diylbis(1H-tetrazole): Similar in containing both biphenyl and tetrazole groups but lacks the spirocyclic structure.

Uniqueness

What sets 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one apart is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.

Properties

CAS No.

138402-10-5

Molecular Formula

C44H42N6O

Molecular Weight

670.84

IUPAC Name

2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.